Plicacetin

Descripción

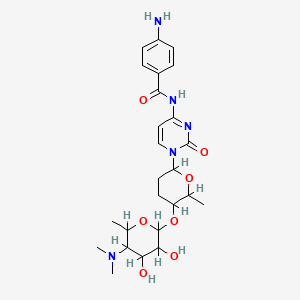

Structure

2D Structure

Propiedades

Número CAS |

43043-15-8 |

|---|---|

Fórmula molecular |

C25H35N5O7 |

Peso molecular |

517.6 g/mol |

Nombre IUPAC |

4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34) |

Clave InChI |

NFOMJDXALJABQF-UHFFFAOYSA-N |

SMILES canónico |

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)- plicacetin |

Origen del producto |

United States |

Foundational & Exploratory

The Origin of Plicacetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicacetin is a nucleoside antibiotic belonging to the amicetin family, a group of natural products known for their antibacterial and cytotoxic properties. First isolated from Streptomyces plicatus in the 1950s, this compound has since been identified in other Streptomyces species, including Streptomyces actinomycetes. Its intricate chemical structure, featuring a disaccharide moiety linked to a cytosine base, has been the subject of extensive chemical and biosynthetic research. This guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganisms, its biosynthetic pathway, and its mechanism of action. Particular emphasis is placed on the genetic and enzymatic machinery responsible for its synthesis, offering insights for potential bioengineering and drug development efforts.

Discovery and Producing Organism

This compound was first reported in the scientific literature in the 1950s as a crystalline antibiotic isolated from the fermentation broth of Streptomyces plicatus. Subsequent studies have identified other Streptomyces species, such as Streptomyces actinomycetes, as producers of this compound and its structural analogs.[1][2] These soil-dwelling, Gram-positive bacteria are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities.[3][4] The initial discovery of this compound was part of a broader effort in the mid-20th century to screen microbial sources for novel antimicrobial agents.

Chemical Structure

The chemical structure of this compound is characterized by a disaccharide core attached to a cytosine nucleobase. The disaccharide consists of two deoxy sugars, amicetose and amosamine. This core structure is shared with other members of the amicetin family of antibiotics. The full chemical name for this compound is 4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide.[5]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to that of Amicetin, with this compound being a key intermediate in the Amicetin biosynthetic pathway. The genetic blueprint for this pathway is encoded within the "ami" gene cluster, which has been identified and characterized in Streptomyces vinaceusdrappus. This gene cluster contains all the necessary enzymatic machinery to assemble the complex this compound molecule from primary metabolic precursors.

The biosynthesis can be conceptually divided into three main stages:

-

Formation of the Nucleoside Core: The pathway begins with the synthesis of the cytosamine core, which involves the attachment of a p-aminobenzoic acid (PABA) moiety to a cytosine base.

-

Glycosylation: The cytosamine core is then glycosylated with the two deoxy sugars, amicetose and amosamine.

-

Acylation: In the final step to form Amicetin, an α-methylserine residue is attached. This compound is the penultimate intermediate, lacking this final α-methylserine group.

Key Biosynthetic Enzymes and Intermediates

Several key enzymes within the ami gene cluster have been identified and their functions elucidated through genetic and biochemical studies.

-

AmiF: This enzyme is an amide synthetase responsible for linking the cytosine and PABA moieties, a crucial step in forming the core structure.

-

AmiL: A benzoate-CoA ligase that activates PABA to PABA-CoA, preparing it for amide bond formation.

-

AmiR: An acyl-CoA-acyl carrier protein transacylase that is responsible for the attachment of the terminal methylserine moiety to produce Amicetin from this compound. The absence or inactivation of amiR results in the accumulation of this compound.

The biosynthesis of the sugar moieties involves a series of enzymes that modify a glucose precursor to form TDP-D-amicetose and TDP-L-amosamine. These activated sugar units are then transferred to the cytosamine core by glycosyltransferases.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound, like other members of the amicetin family, exerts its biological activity by inhibiting protein synthesis in prokaryotic organisms. It targets the bacterial ribosome, a large macromolecular complex responsible for translating messenger RNA (mRNA) into proteins.

Specifically, this compound binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase center (PTC). The PTC is the active site of the ribosome where peptide bond formation occurs. By binding to this critical site, this compound sterically hinders the accommodation of aminoacyl-tRNAs in the A-site and prevents the formation of peptide bonds, thereby halting protein synthesis and leading to bacterial cell death.

Ribosomal Targeting Diagram

Caption: Mechanism of action of this compound on the bacterial ribosome.

Quantitative Data

The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | 32 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.8 | |

| Vancomycin-resistant Enterococcus (VRE) | 15.6 | |

| Bacillus subtilis | 3.8 | |

| Fusarium oxysporum | 3.8 | |

| Alternaria brassicicola | 3.8 | |

| Fusarium solani | 15.6 |

Experimental Protocols

Fermentation and Isolation of this compound from Streptomyces sp.

This protocol is a generalized procedure based on methods for isolating natural products from Streptomyces.

-

Inoculum Preparation: A pure culture of the this compound-producing Streptomyces strain is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth) and incubated at 28-30°C with shaking for 2-3 days.

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium (e.g., ISP-2 medium). The fermentation is carried out at 28-30°C with agitation for 7-10 days.

-

Extraction: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase, containing this compound, is collected.

-

Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to chromatographic purification, typically starting with silica gel column chromatography followed by further purification using techniques like Sephadex LH-20 chromatography or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation of this compound

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is performed to elucidate the detailed chemical structure:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC, TOCSY): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the stereochemistry of the sugar moieties.

-

Workflow for Isolation and Characterization

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity of natural products from Streptomyces. Its origin, from its discovery in soil bacteria to the intricate details of its biosynthetic pathway, offers a fascinating case study in microbial secondary metabolism. A thorough understanding of its biosynthesis and mechanism of action provides a solid foundation for future research, including the potential for synthetic biology approaches to generate novel analogs with improved therapeutic properties. The continued exploration of microbial metabolites like this compound is crucial in the ongoing search for new and effective antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. online.ucpress.edu [online.ucpress.edu]

- 3. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3, 2)D 1H, 13C BIRDr,X-HSQC-TOCSY for NMR structure elucidation of mixtures: application to complex carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Plicacetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicacetin, a nucleoside antibiotic, presents a compelling case for continued investigation in the realm of antimicrobial research. This technical guide provides a comprehensive overview of its chemical architecture, physicochemical properties, and known biological activities. Delving into its mechanism as a protein synthesis inhibitor, this document summarizes the current understanding of its molecular interactions and antimicrobial spectrum. Detailed experimental methodologies are provided to facilitate further research and validation of its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, also known as Amicetin B, is a crystalline antibiotic first isolated from the fermentation broths of Streptomyces species such as Streptomyces actinomycetes, Streptomyces rochei, and Streptomyces vinaceusdrappus[1]. Its chemical structure is characterized by a disaccharide nucleoside framework.

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | PubChem |

| Chemical Formula | C₂₅H₃₅N₅O₇ | PubChem[1] |

| Molecular Weight | 517.6 g/mol | PubChem[1] |

| CAS Number | 43043-15-8 | PubChem[1] |

| SMILES | CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O | PubChem[1] |

| Synonyms | Amicetin B, 4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | PubChem |

Biological Activity and Mechanism of Action

This compound exhibits notable antibacterial activity against a range of microorganisms. It has been reported to be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its antimicrobial spectrum also extends to fungal phytopathogens such as Fusarium oxysporum, Alternaria brassicicola, and Fusarium solani, as well as the drug-resistant bacterium Vancomycin-resistant Enterococcus (VRE) and Bacillus subtilis.

The primary mechanism of action of this compound is the inhibition of protein synthesis . Like many other antibiotics, it targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. While the precise molecular interactions are still under investigation, it is understood that this compound disrupts the peptidyl transferase reaction, a critical step in polypeptide chain elongation. This interference with protein production ultimately leads to the cessation of bacterial growth and viability.

The selectivity of this compound for prokaryotic ribosomes over eukaryotic ribosomes is a key aspect of its therapeutic potential, minimizing toxicity to human cells. This selectivity is attributed to structural differences between the 70S ribosomes found in bacteria and the 80S ribosomes in eukaryotes.

Experimental Protocols

To facilitate further research into this compound, this section outlines detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterium can be determined using the broth microdilution method, following established protocols.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria without this compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Translation Assay (Cell-Free Protein Synthesis)

This assay is used to directly assess the inhibitory effect of this compound on protein synthesis. A commercially available E. coli S30 extract system can be utilized.

Materials:

-

E. coli S30 extract kit (containing S30 extract, premix solution, and amino acids)

-

This compound at various concentrations

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Nuclease-free water

Protocol:

-

Set up the in vitro translation reactions according to the manufacturer's instructions.

-

Add this compound at a range of final concentrations to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Quantify the amount of synthesized reporter protein using an appropriate method (e.g., luciferase assay for luminescence or fluorescence measurement for GFP).

-

A decrease in the amount of synthesized protein in the presence of this compound indicates inhibition of translation. The IC50 value can be calculated from the dose-response curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed structural information of this compound can be obtained through one- and two-dimensional NMR experiments.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation:

-

Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

Experiments:

-

¹H NMR: To identify the proton chemical shifts and coupling constants.

-

¹³C NMR: To determine the chemical shifts of the carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the stereochemistry.

Data processing and analysis are performed using specialized NMR software.

Signaling Pathways and Logical Relationships

At present, there is no direct evidence in the scientific literature linking this compound to the modulation of specific intracellular signaling pathways. Its primary mode of action is understood to be the direct inhibition of the ribosomal machinery.

The logical workflow for investigating this compound's biological activity can be visualized as follows:

Caption: Workflow for this compound research.

The following diagram illustrates the general mechanism of protein synthesis inhibition by targeting the ribosome:

Caption: this compound inhibits protein synthesis.

Conclusion

This compound remains a molecule of interest for antimicrobial drug discovery due to its potent inhibitory effect on bacterial protein synthesis. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to standardize further investigation. Future research should focus on elucidating the precise binding site of this compound on the ribosome, exploring its efficacy in in vivo models, and investigating potential synergistic effects with other antimicrobial agents. Such studies will be crucial in determining the clinical viability of this compound as a therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of Plicacetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicacetin is a nucleoside antibiotic belonging to the aminohexopyranose-peptidyl nucleoside family. While direct and extensive research on this compound's mechanism of action is limited, its close structural similarity to the well-characterized antibiotic Amicetin allows for a detailed and evidence-based inference of its molecular function. This guide synthesizes the available information to present a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a potent inhibitor of bacterial protein synthesis. It is proposed that this compound, like Amicetin, targets the bacterial ribosome, binding to the P-site of the peptidyl transferase center (PTC) and thereby inhibiting peptide bond formation. This document provides quantitative data from its analogue, Amicetin, outlines detailed experimental protocols for elucidating such mechanisms, and includes visualizations of the key pathways and experimental workflows.

Introduction

This compound is a crystalline antibiotic isolated from the fermentation broth of Streptomyces species. It shares a core structural scaffold with other antibiotics such as Amicetin and Bamicetin. Understanding the mechanism of action of antibiotics is paramount for their clinical development and for combating the rise of antibiotic resistance. This guide provides an in-depth technical overview of the presumed mechanism of action of this compound, drawing heavily on the established molecular interactions of its close structural analog, Amicetin.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of this compound is the bacterial ribosome, the cellular machinery responsible for protein synthesis. This compound is a potent inhibitor of this process, and its action is believed to be highly specific to the peptidyl transferase center (PTC) of the large ribosomal subunit (50S in bacteria).

Binding to the Ribosomal P-site

Based on crystallographic studies of Amicetin bound to the Thermus thermophilus 70S ribosome, it is inferred that this compound binds to the P-site of the PTC.[1] This binding site is critical for the elongation phase of protein synthesis, where the growing polypeptide chain is held. The binding of this compound to this site physically obstructs the proper positioning of the peptidyl-tRNA, thereby preventing the formation of a new peptide bond.

Inhibition of Peptidyl Transferase Activity

The central catalytic function of the ribosome is peptide bond formation, a reaction catalyzed by the peptidyl transferase center. By occupying the P-site within the PTC, this compound directly interferes with this crucial step.[2][3] This inhibition prevents the transfer of the nascent polypeptide chain from the P-site tRNA to the aminoacyl-tRNA in the A-site, thus halting protein elongation. Amicetin has been described as a peptidyl transferase inhibitor, and by extension, this compound is presumed to function similarly.[2][3]

Prokaryotic Selectivity

A significant feature of Amicetin, and likely this compound, is its selective inhibition of prokaryotic translation over eukaryotic translation. This selectivity is crucial for its potential therapeutic use, as it minimizes toxicity to human cells. The structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes, particularly within the PTC, are thought to be responsible for this differential activity. Amicetin is noted as the first compound structurally characterized to bind to the ribosomal P-site with demonstrated selectivity for prokaryotic translation inhibition.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Amicetin

| Assay Type | Target/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| In vitro Translation | Mycobacterium tuberculosis H37Ra | 0.24 |

| In vitro Translation | Rabbit Reticulocyte Lysate | >25 | |

Experimental Protocols

The following protocols describe the key experiments that would be employed to elucidate the mechanism of action of this compound, based on standard methodologies and studies conducted on analogous protein synthesis inhibitors.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Objective: To quantify the inhibitory effect of this compound on bacterial and eukaryotic cell-free protein synthesis.

Methodology:

-

Preparation of Cell-Free Extracts:

-

Prokaryotic: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli MRE600).

-

Eukaryotic: Use a commercially available rabbit reticulocyte lysate or wheat germ extract.

-

-

Reaction Setup:

-

In a microtiter plate, set up reaction mixtures containing the cell-free extract, a mixture of amino acids (including a radiolabeled amino acid such as ³⁵S-methionine), an energy source (ATP, GTP), and a messenger RNA (mRNA) template (e.g., luciferase mRNA).

-

Add varying concentrations of this compound (or a vehicle control) to the wells.

-

-

Incubation: Incubate the plate at the optimal temperature for the respective translation system (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60 minutes).

-

Measurement of Protein Synthesis:

-

Stop the reaction by adding a strong base or by precipitation with trichloroacetic acid (TCA).

-

Quantify the incorporation of the radiolabeled amino acid into newly synthesized proteins using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Ribosome Binding Assay (via X-ray Crystallography)

This method is used to determine the precise binding site of an antibiotic on the ribosome at atomic resolution.

Objective: To identify the specific nucleotides and amino acids of the ribosome that interact with this compound.

Methodology:

-

Purification of Ribosomes: Purify 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus).

-

Co-crystallization:

-

Incubate the purified ribosomes with a molar excess of this compound to form a ribosome-antibiotic complex.

-

Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various precipitants, buffers, and salts.

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the obtained crystals and expose them to a high-intensity X-ray beam at a synchrotron source.

-

Collect diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the structure of the ribosome-Plicacetin complex using molecular replacement with a known ribosome structure as a model.

-

Refine the atomic model against the experimental data to visualize the binding pocket and the interactions between this compound and the ribosomal RNA and proteins.

-

Peptidyl Transferase Assay (Puromycin Reaction)

This assay specifically measures the activity of the peptidyl transferase center.

Objective: To determine if this compound directly inhibits the peptide bond formation step.

Methodology:

-

Preparation of Ribosomal Complexes:

-

Program bacterial 70S ribosomes with an mRNA template (e.g., containing an AUG codon).

-

Bind a radiolabeled N-formyl-methionyl-tRNA (f[³⁵S]Met-tRNA) to the P-site of the ribosomes to form an initiation complex.

-

-

Inhibition and Reaction Initiation:

-

Incubate the initiation complexes with varying concentrations of this compound.

-

Initiate the peptidyl transferase reaction by adding a high concentration of puromycin, an aminoacyl-tRNA analog that acts as an acceptor substrate.

-

-

Product Extraction:

-

The peptidyl transferase reaction results in the formation of f[³⁵S]Met-puromycin.

-

Stop the reaction and extract the f[³⁵S]Met-puromycin into an organic solvent (e.g., ethyl acetate).

-

-

Quantification:

-

Measure the amount of extracted f[³⁵S]Met-puromycin using a scintillation counter.

-

-

Data Analysis:

-

Determine the extent of inhibition of the puromycin reaction at different this compound concentrations to assess its direct effect on the peptidyl transferase activity.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound Action.

Experimental Workflows

Caption: In Vitro Translation Inhibition Assay Workflow.

Conclusion

While direct experimental data on this compound is sparse, its structural identity with Amicetin provides a strong foundation for understanding its mechanism of action. This compound is a potent inhibitor of bacterial protein synthesis, likely acting by binding to the P-site of the peptidyl transferase center on the 50S ribosomal subunit. This action physically obstructs peptide bond formation, thereby halting protein elongation. The inferred prokaryotic selectivity of this compound makes it and its derivatives interesting candidates for further antibiotic development. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel protein synthesis inhibitors.

References

- 1. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Ribosomal Target of Plicacetin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular target of plicacetin, a nucleoside antibiotic, on the bacterial ribosome. This compound belongs to the same family as amicetin and gougerotin, sharing a similar mechanism of action centered on the inhibition of protein synthesis. Due to the availability of high-resolution structural data for its close analog, amicetin, this guide will leverage those findings to provide a comprehensive understanding of this compound's interaction with its ribosomal target.

Core Target and Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S subunit of the bacterial ribosome , where it obstructs the crucial process of peptide bond formation.

-

Binding Site: this compound binds to the Peptidyl Transferase Center (PTC) , the catalytic heart of the ribosome responsible for creating peptide bonds between amino acids. Structural studies of the closely related antibiotic amicetin reveal that it occupies the ribosomal P-site within the PTC.[1] The binding site is defined by a highly conserved secondary structural motif in domain V of the 23S rRNA.[2]

-

Mechanism of Inhibition: By binding to the P-site of the PTC, this compound directly interferes with the catalysis of peptidyl transfer.[3][4] This action prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming aminoacyl-tRNA in the A-site. This inhibition effectively halts the elongation phase of protein synthesis, leading to bacterial growth arrest.[5]

The logical flow of this compound's inhibitory action can be visualized as follows:

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Antibacterial Spectrum of Capreomycin

An in-depth analysis of "Plicacetin" reveals a significant scarcity of publicly available data regarding its antibacterial spectrum and mechanism of action. Produced by Streptomyces plicatus, this compound is identified as a nucleoside antibiotic, structurally related to Amicetin. However, comprehensive studies detailing its Minimum Inhibitory Concentrations (MICs) against a broad range of bacteria are not readily accessible in scientific literature.

Given the limited information on this compound, this technical guide will instead focus on a well-documented antibiotic, Capreomycin . This cyclic polypeptide antibiotic, produced by Saccharothrix mutabilis (formerly Streptomyces capreolus), is a crucial second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). This guide will provide a detailed overview of Capreomycin's antibacterial spectrum, the experimental protocols for its susceptibility testing, and its mechanism of action, adhering to the specified requirements for data presentation and visualization.

Capreomycin's antibacterial activity is primarily directed against mycobacteria. Its efficacy against other bacterial species is limited. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Capreomycin against various mycobacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | 2.5 | [1] |

| Mycobacterium tuberculosis | Clinical Isolates (Median) | 8 | [2][3] |

| Mycobacterium tuberculosis | (MIC for susceptible strains) | 1.25 - 2.5 | [4] |

| Mycobacterium avium | Clinical Isolates | > Cmax* | [5] |

| Mycobacterium smegmatis | mc2155 | 1 |

*Cmax refers to the maximum serum concentration of the drug. For Capreomycin, the broth-determined MBCs were significantly higher than the Cmax for M. avium, indicating low bactericidal activity.

Experimental Protocols

The determination of Capreomycin's in vitro activity is crucial for clinical management of MDR-TB. The two primary methods for susceptibility testing are the agar proportion method and broth microdilution.

Agar Proportion Method for Mycobacterium tuberculosis

The agar proportion method is considered a gold standard for M. tuberculosis susceptibility testing. It determines the proportion of bacterial growth on drug-containing media compared to drug-free media.

a. Media and Reagents:

-

Middlebrook 7H10 agar base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Capreomycin powder, reconstituted in sterile distilled water

-

Sterile distilled water with 0.1% Tween 80

-

Mycobacterium tuberculosis isolate

b. Procedure:

-

Media Preparation: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions. After autoclaving and cooling to 50-55°C, add OADC enrichment.

-

Drug Incorporation: Aseptically add appropriate volumes of a stock solution of Capreomycin to the molten agar to achieve the desired final concentrations (e.g., critical concentration of 5.0 µg/mL). Also prepare drug-free control plates.

-

Inoculum Preparation: From a pure culture of M. tuberculosis, prepare a bacterial suspension in sterile distilled water with Tween 80, adjusted to a McFarland standard of 0.5. This suspension is then serially diluted.

-

Inoculation: Inoculate the surfaces of both the drug-containing and drug-free agar plates with the bacterial dilutions.

-

Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 14-21 days.

-

Interpretation: Count the number of colonies on both the drug-containing and drug-free plates. The proportion of resistant bacteria is calculated. An isolate is considered resistant if the number of colonies on the drug-containing medium is ≥1% of the number of colonies on the drug-free medium.

Broth Microdilution Method for Mycobacterium tuberculosis

The broth microdilution method is a quantitative method that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

a. Media and Reagents:

-

Middlebrook 7H9 broth base

-

OADC enrichment

-

Capreomycin powder, reconstituted in sterile distilled water

-

Sterile saline with 0.05% Tween 80

-

Mycobacterium tuberculosis isolate

-

96-well microtiter plates

b. Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of Capreomycin in the 7H9 broth in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a pure culture of M. tuberculosis in sterile saline with Tween 80, adjusted to a McFarland standard of 0.5. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Reading Results: The MIC is determined as the lowest concentration of Capreomycin that completely inhibits visible growth of the bacteria.

Mechanism of Action of Capreomycin

Capreomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the bacterial 70S ribosome.

Figure 1. Mechanism of action of Capreomycin.

Capreomycin is thought to bind to the 70S ribosome, interfering with the translocation step of protein synthesis. More specifically, it has been shown to disrupt the interaction between the ribosomal proteins L12 and L10, which form the stalk of the 50S subunit. This stalk is crucial for the recruitment of elongation factors, and its disruption impairs the function of the ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death.

Experimental Workflow for Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC of Capreomycin using the broth microdilution method.

Figure 2. Broth microdilution workflow.

References

- 1. Capreomycin - Wikipedia [en.wikipedia.org]

- 2. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antimicrobial activities of capuramycin analogues against non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Plicacetin: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicacetin is a nucleoside antibiotic, belonging to the amicetin family of natural products. These compounds are known for their potent inhibitory effects on protein synthesis, a fundamental process for bacterial survival and proliferation. This technical guide provides an in-depth overview of the known activity of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols utilized to evaluate its efficacy. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Data on Antibacterial Activity

The antibacterial activity of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While this compound has been identified as having activity against Gram-positive bacteria, comprehensive MIC data across a wide range of species is limited in publicly available literature. The available data primarily focuses on its activity against Mycobacterium tuberculosis.

For comparative context, data for the parent compound, amicetin, is also included. It is crucial to note that while structurally related, amicetin and this compound are distinct molecules, and their activities may vary.

| Gram-Positive Bacterium | This compound MIC (µg/mL) | Amicetin MIC (µg/mL) |

| Mycobacterium tuberculosis | Reported Activity | 0.5 - 2.0 |

| Staphylococcus aureus | Data not available | 1.6 - 6.3 |

| Streptococcus pneumoniae | Data not available | Data not available |

| Enterococcus faecalis | Data not available | Data not available |

| Bacillus subtilis | Data not available | 0.2 |

Note: The MIC values for amicetin are provided as a reference and may not be directly representative of this compound's activity. Further studies are required to establish a comprehensive antibacterial spectrum for this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other amicetin-group antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. Specifically, it targets the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. The PTC is a critical region responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental step in elongating a polypeptide chain.

By binding to the PTC, this compound interferes with the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome. This steric hindrance prevents the formation of a peptide bond with the growing polypeptide chain attached to the tRNA in the P-site, effectively halting protein synthesis and leading to bacterial cell death or growth inhibition.

Mechanism of this compound Action

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the in vitro activity of a new antimicrobial agent. The following is a detailed methodology for a standard broth microdilution assay, which can be adapted for testing this compound against various Gram-positive bacteria.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Strains: Use standardized strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619, Bacillus subtilis ATCC 6633).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2-5% lysed horse blood.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of the 96-well plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. The final volume in each well should be uniform (e.g., 100 µL).

-

Controls:

-

Growth Control: Wells containing only the growth medium and the bacterial inoculum (no this compound).

-

Sterility Control: Wells containing only the growth medium (no bacteria or this compound).

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

4. Interpretation of Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Workflow for MIC Determination

Conclusion

This compound demonstrates promising antibacterial activity against Gram-positive bacteria through its targeted inhibition of protein synthesis. Its mechanism of action, centered on the peptidyl transferase center of the ribosome, represents a validated target for antibiotic development. However, a significant gap exists in the comprehensive quantitative data regarding its spectrum of activity. Further in-depth studies are warranted to fully elucidate the MIC values of this compound against a broader panel of clinically relevant Gram-positive pathogens. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such investigations. The continued exploration of this compound and its analogs could lead to the development of novel therapeutic options to combat the growing threat of antibiotic resistance.

Plicacetin's Potential Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the specific effects of Plicacetin on Mycobacterium tuberculosis is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the available information on this compound and its closely related analog, Amicetin, which has demonstrated activity against Mycobacterium tuberculosis. The information presented herein is intended for research and drug development professionals.

Introduction

This compound is a nucleoside antibiotic belonging to the amicetin family. These compounds are known for their inhibitory effects on protein synthesis. While research on this compound's direct action against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, is not extensively documented, its structural analog, Amicetin, has been identified as an active agent against this pathogen. This technical guide consolidates the available data on the antimycobacterial potential of the amicetin class of compounds, with a focus on the plausible mechanism of action and relevant experimental methodologies.

Quantitative Data on Antimycobacterial Activity

| Compound | Organism | MIC (μg/mL) | Assay Method |

| Amicetin | Mycobacterium tuberculosis | Not specified | Not specified |

| This compound | Mycobacterium avium | Not specified | Not specified |

| Amikacin | Mycobacterium tuberculosis H37Rv | 2 | Absolute Concentration Method |

| Kanamycin | Mycobacterium tuberculosis H37Rv | 2 | Absolute Concentration Method |

| Capreomycin | Mycobacterium tuberculosis H37Rv | 4 | Absolute Concentration Method |

Note: The table includes data for other anti-tuberculosis drugs for comparative purposes. The lack of specific MIC values for this compound against M. tuberculosis highlights a significant gap in the current research landscape.

Mechanism of Action: Inhibition of Protein Synthesis

Amicetin and, by extension, this compound, exert their antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Signaling Pathway of Amicetin/Plicacetin Action:

Caption: Mechanism of Amicetin/Plicacetin Action on the Bacterial Ribosome.

Amicetin has been shown to bind to the P-site of the 70S ribosomal subunit. This binding event interferes with the peptidyl transferase activity, which is crucial for the formation of peptide bonds between amino acids, thereby halting protein elongation and ultimately leading to bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted protocol for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

Experimental Workflow for MIC Determination:

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology (Based on EUCAST Reference Protocol):

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture grown on Middlebrook 7H10 or 7H11 agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: this compound is dissolved in a suitable solvent and then serially diluted in Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), in a 96-well microtiter plate. A range of concentrations is prepared to determine the precise MIC value.

-

Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells, including a drug-free growth control and a sterility control (broth only), are also included.

-

Incubation: The microtiter plates are sealed and incubated at 37°C for 7 to 21 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a colorimetric indicator such as Resazurin.

Conclusion and Future Directions

The available evidence suggests that this compound, as a member of the amicetin family of protein synthesis inhibitors, holds potential as an anti-tuberculosis agent. However, the lack of direct studies on its efficacy against Mycobacterium tuberculosis is a critical knowledge gap. Future research should prioritize the following:

-

Determination of the MIC of this compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.

-

In-depth studies on the specific molecular interactions between this compound and the mycobacterial ribosome.

-

Evaluation of the in vivo efficacy and toxicity of this compound in animal models of tuberculosis.

-

Synergy studies with existing anti-tuberculosis drugs to explore potential combination therapies.

Addressing these research questions will be crucial in determining the clinical potential of this compound in the fight against tuberculosis.

Plicacetin Analogues and Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicacetin, a nucleoside antibiotic, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and various fungal pathogens.[1][2] Its unique structure, featuring a disaccharide core and a peptide-like side chain, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, its analogues, and derivatives, with a focus on their synthesis, biological activity, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial drugs.

Core Structure and Synthesis of this compound

This compound is characterized by a complex structure comprising a cytosine base, an amosamine sugar, an amicetose sugar, and a p-aminobenzoyl-L-seryl moiety. The total synthesis of this compound has been successfully achieved, providing a foundational methodology for the generation of structural analogues.

A key strategy in the total synthesis of this compound involves the efficient assembly of the amosamine and amicetose sugar moieties through an α-selective O-glycosylation. Subsequently, the cytosine base is introduced via a β-selective gold(I)-catalyzed N-glycosylation. The final step involves a microwave-assisted amidation to attach the peptide side chain.[3] This modular synthetic approach is highly amenable to the creation of derivatives by utilizing modified starting materials for the sugar, pyrimidine base, or amino acid components.

This compound Analogues and Derivatives: Exploring the Chemical Space

The development of this compound analogues aims to enhance its antimicrobial potency, broaden its spectrum of activity, and improve its pharmacokinetic properties. Modifications can be strategically introduced at several key positions on the this compound scaffold.

Modifications of the Sugar Moieties

Alterations to the amosamine and amicetose sugars can significantly impact biological activity. Strategies for modification include:

-

Glycosylation Pattern Alteration: Synthesis of analogues with different glycosidic linkages or the introduction of alternative sugar units can probe the importance of the disaccharide core for target recognition.

-

Substitution at Sugar Hydroxyl Groups: Derivatization of the free hydroxyl groups on the sugar rings with various functional groups (e.g., alkyl, acyl, or halogen) can influence solubility, cell permeability, and interaction with the biological target.

Modifications of the Peptide Side Chain

The p-aminobenzoyl-L-seryl side chain is crucial for the biological activity of this compound. Analogue synthesis can explore:

-

Amino Acid Substitution: Replacing L-serine with other natural or unnatural amino acids can investigate the structure-activity relationship (SAR) of this position. Variations in side chain polarity, charge, and steric bulk can be explored.

-

N-Acyl Group Modification: The p-aminobenzoyl group can be replaced with a diverse range of acyl moieties to modulate lipophilicity and potential interactions with the target.

Quantitative Biological Data

While extensive quantitative data for a wide range of this compound analogues is not yet publicly available, the parent compound, this compound, has demonstrated significant antimicrobial activity. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.8 | [2] | |

| Vancomycin-resistant Enterococcus (VRE) | 15.6 | [2] | |

| Bacillus subtilis | 3.8 | ||

| Mycobacterium tuberculosis | 32 | ||

| Fusarium oxysporum | 3.8 | ||

| Alternaria brassicicola | 3.8 | ||

| Fusarium solani | 15.6 |

Mechanism of Action: Inhibition of Protein Synthesis

This compound belongs to the family of nucleoside antibiotics that are known to inhibit protein synthesis in bacteria. While the precise molecular interactions are still under investigation, it is hypothesized that this compound targets the bacterial ribosome, interfering with the process of translation.

The general mechanism of protein synthesis inhibition by antibiotics involves binding to either the 30S or 50S ribosomal subunits, leading to the disruption of key steps such as initiation, elongation, or termination of the polypeptide chain. This compound's structural similarity to aminoacyl-tRNA suggests it may act as a competitive inhibitor at the A-site of the ribosome, preventing the binding of incoming aminoacyl-tRNAs and thereby halting peptide elongation.

Caption: Proposed mechanism of protein synthesis inhibition by this compound analogues.

Experimental Protocols

General Protocol for the Synthesis of this compound Analogues (Hypothetical)

The following protocol is a generalized approach for the synthesis of this compound analogues, based on established total synthesis routes. Specific reaction conditions would need to be optimized for each new analogue.

Caption: General workflow for the synthesis of this compound analogues.

-

Synthesis of the Disaccharide Core: Couple the appropriately protected and modified amosamine and amicetose derivatives using a suitable glycosylation method (e.g., using a glycosyl donor and acceptor with a promoter like TMSOTf).

-

Introduction of the Cytosine Base: Perform an N-glycosylation reaction between the disaccharide and a protected cytosine derivative, often catalyzed by a Lewis acid (e.g., a gold(I) complex).

-

Peptide Side Chain Coupling: Deprotect the relevant functional groups and couple the desired N-acyl amino acid to the cytosamine intermediate using microwave-assisted amidation with a coupling agent (e.g., HATU).

-

Deprotection and Purification: Remove all protecting groups and purify the final this compound analogue using high-performance liquid chromatography (HPLC).

-

Structural Characterization: Confirm the structure of the synthesized analogue using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of synthesized this compound analogues can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the this compound analogues in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Protein Synthesis Inhibition Assay

The ability of this compound analogues to inhibit protein synthesis can be assessed using a cell-free translation system.

-

Assay Setup: Combine a cell-free extract (e.g., from E. coli), a template mRNA (e.g., encoding a reporter protein like luciferase), amino acids, and an energy source in a reaction buffer.

-

Addition of Inhibitors: Add varying concentrations of the this compound analogues to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for protein synthesis.

-

Detection of Protein Synthesis: Quantify the amount of newly synthesized reporter protein (e.g., by measuring luciferase activity).

-

Data Analysis: Determine the IC50 value, which is the concentration of the analogue that inhibits protein synthesis by 50%.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antimicrobial agents. The established total synthesis provides a robust platform for the generation of a diverse library of analogues. Future research should focus on a systematic exploration of the SAR of this compound by synthesizing and evaluating a wide range of derivatives with modifications at the sugar moieties and the peptide side chain. Elucidating the precise molecular interactions with the bacterial ribosome will be crucial for the rational design of more potent and selective inhibitors. Furthermore, investigating the potential for these compounds to overcome existing antibiotic resistance mechanisms is a critical area for future studies. The in-depth understanding of the chemistry and biology of this compound and its derivatives holds significant potential for addressing the growing threat of antimicrobial resistance.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicacetin is a nucleoside antibiotic belonging to the amicetin family, which also includes the structurally related compounds amicetin and bamicetin.[1][2] These natural products, primarily isolated from Streptomyces species, have garnered interest for their potent biological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on their antimicrobial and anticancer properties. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development in this area.

Chemical Structures

This compound, amicetin, and bamicetin share a common structural scaffold, featuring a disaccharide pyrimidine nucleoside core.[1] The key structural components include a cytosine base, a p-aminobenzoic acid (PABA) moiety, and a disaccharide. The variations among these compounds lie in the substitution at the PABA moiety.

-

This compound: Possesses a terminal p-aminobenzoyl group.

-

Amicetin: Features an α-methylserine attached to the p-aminobenzoyl group.

-

Bamicetin: A related analogue within the amicetin group.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound and its related compounds is the inhibition of protein synthesis. Amicetin has been shown to function as a peptidyl transferase inhibitor, effectively blocking the elongation step of translation. Crystallographic studies have revealed that amicetin binds to the P-site of the 70S ribosomal subunit in bacteria. This binding interferes with the proper positioning of the peptidyl-tRNA, thereby preventing the formation of peptide bonds and halting protein synthesis. Given the structural similarity, this compound is presumed to act via the same mechanism. This targeted action on the bacterial ribosome provides a basis for its selective antimicrobial activity.

Mechanism of this compound Action

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal phytopathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data for this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 3.8 | |

| Bacillus subtilis | Gram-positive Bacteria | 3.8 | |

| Vancomycin-resistant Enterococcus (VRE) | Gram-positive Bacteria | 15.6 | |

| Fusarium oxysporum | Fungal Phytopathogen | 3.8 | |

| Alternaria brassicicola | Fungal Phytopathogen | 3.8 | |

| Fusarium solani | Fungal Phytopathogen | 15.6 | |

| Mycobacterium tuberculosis | Gram-positive Bacteria | 32 |

Anticancer Activity

While specific quantitative data for the anticancer activity of this compound is limited in the readily available literature, its structural analog, amicetin, has been evaluated for its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Quantitative Cytotoxicity Data for Amicetin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

The inhibition of protein synthesis is a viable strategy for cancer therapy, as rapidly proliferating cancer cells are highly dependent on robust protein production. The downstream effects of halting protein synthesis can trigger apoptotic pathways, leading to cancer cell death.

Consequences of Protein Synthesis Inhibition

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of this compound against various microorganisms is determined using a broth microdilution method.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound and its analogs on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or amicetin) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay Workflow

In Vitro Protein Synthesis Inhibition Assay

The inhibitory effect of this compound on protein synthesis can be assessed using a cell-free translation system.

-

Preparation of Cell-Free Extract: A cell-free extract containing ribosomes and other necessary translation factors is prepared from a suitable source (e.g., E. coli or rabbit reticulocytes).

-

Reaction Setup: The translation reaction is set up in a microfuge tube or a well of a microplate. The reaction mixture typically includes the cell-free extract, an energy source (ATP, GTP), amino acids, and a template mRNA (e.g., luciferase mRNA).

-

Addition of Inhibitor: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C or 37°C) to allow for protein synthesis.

-

Detection of Protein Synthesis: The amount of newly synthesized protein is quantified. If a luciferase reporter is used, the luminescence is measured after the addition of luciferin. Alternatively, radiolabeled amino acids can be incorporated, and the radioactivity of the synthesized protein is measured.

-

Data Analysis: The percentage of protein synthesis inhibition is calculated for each concentration of this compound relative to a no-inhibitor control. The IC50 value for protein synthesis inhibition can then be determined.

Conclusion

This compound and its related compounds, amicetin and bamicetin, are potent inhibitors of protein synthesis with significant antimicrobial and potential anticancer activities. Their well-defined mechanism of action, involving the targeting of the bacterial ribosome, makes them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to explore the full therapeutic potential of this promising class of natural products. Further investigation into the anticancer efficacy of this compound and the potential for synthetic modifications to enhance its activity and spectrum are warranted.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Plicacetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicacetin is a crystalline antibiotic isolated from the fermentation broth of Streptomyces actinomycetes.[1] Structurally, it is a nucleoside antibiotic belonging to the pyrimidine class, similar to amicetin and bamicetin.[1][2] As with any potential antimicrobial agent, determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1] This value is fundamental for antimicrobial susceptibility testing, guiding further research, and informing therapeutic development.

These application notes provide detailed protocols for determining the MIC of this compound against various microbial strains. The primary methods covered are broth microdilution and agar dilution, which are considered reference methods for MIC determination.

Data Presentation

All quantitative data from MIC determination experiments should be summarized in a clear and structured format. The following table provides a template for presenting MIC data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

| Microorganism | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | [Insert Data] | [Insert QC Data] |

| Enterococcus faecalis | ATCC® 29212™ | [Insert Data] | [Insert QC Data] |

| Escherichia coli | ATCC® 25922™ | [Insert Data] | [Insert QC Data] |

| Pseudomonas aeruginosa | ATCC® 27853™ | [Insert Data] | [Insert QC Data] |

| Candida albicans | ATCC® 90028™ | [Insert Data] | [Insert QC Data] |

| [Add other organisms] | [Add strain ID] | [Insert Data] | [Insert QC Data] |

Experimental Protocols

Accurate and reproducible MIC determination relies on standardized protocols. The following sections detail the methodologies for broth microdilution and agar dilution assays.

Broth Microdilution Method

This method involves testing a microorganism's susceptibility to a range of this compound concentrations in a liquid growth medium.

Materials:

-

This compound (CAS 43043-15-8)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5 standard)

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The concentration should be at least 10 times the highest concentration to be tested.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB or RPMI-1640 into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

-

This will result in wells with decreasing concentrations of this compound.

-

Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the diluted inoculum. The final volume in each well will be 100 µL.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test microorganism.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Bacterial or fungal inoculum

-

Sterile saline (0.85%) or PBS

-

McFarland turbidity standards (0.5 standard)

-

Inoculum replicating apparatus (optional)

Protocol:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare molten MHA and cool it to 45-50°C in a water bath.

-

Prepare serial dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well by gentle inversion.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare one antibiotic-free plate as a growth control.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Spot a standardized volume (e.g., 1-10 µL) of the diluted inoculum onto the surface of each agar plate, including the growth control.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

Following incubation, the MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism, or allows for the growth of only one or two colonies.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Putative Mechanism of Action

As this compound is a nucleoside antibiotic, a potential mechanism of action is the inhibition of protein synthesis. The following diagram illustrates a hypothetical signaling pathway for this mechanism. It is important to note that this is a putative pathway and requires experimental validation for this compound.

References

Preparation of Plicacetin Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicacetin, also known as Amicetin B, is a nucleoside antibiotic with demonstrated antimicrobial properties, notably against Mycobacterium tuberculosis.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed application notes and a generalized protocol for the preparation of this compound stock solutions, intended for use in research and drug development settings. Due to the limited availability of specific solubility data for this compound, a systematic approach to solvent selection is recommended.

Chemical Properties and Data Presentation

This compound is a disaccharide pyrimidine nucleoside antibiotic.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Synonym | Amicetin B | [3] |

| Molecular Formula | C₂₅H₃₅N₅O₇ | PubChem |

| Molecular Weight | 517.6 g/mol | PubChem |

| Appearance | White to off-white solid (assumed) | General antibiotic property |

| Solubility | Data not readily available. Empirically determine in solvents such as DMSO, ethanol, or sterile water. | Inferred |

| Storage (Powder) | -20°C, protected from light and moisture | General antibiotic storage recommendation |

Mechanism of Action

This compound functions as a peptidyl transferase inhibitor, thereby blocking protein biosynthesis.[2] This mechanism of action is effective against a broad range of microorganisms.[2]

Caption: this compound inhibits protein synthesis by targeting the peptidyl transferase center of the ribosome.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a general framework for preparing a this compound stock solution. The ideal solvent and concentration should be determined empirically for your specific application.

3.1. Materials

-

This compound (Amicetin B) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (95-100%), molecular biology grade

-

Sterile, nuclease-free water

-

Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable syringe filters (0.22 µm pore size, compatible with the chosen solvent)

-

Sterile syringes

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Procedure

Step 1: Determine the Desired Stock Concentration and Solvent

-

Based on literature for similar compounds or preliminary solubility tests, decide on a target stock concentration (e.g., 10 mg/mL, 50 mg/mL).

-

If the solubility of this compound is unknown, perform a small-scale solubility test with DMSO, ethanol, and sterile water.

Step 2: Weighing the this compound Powder

-

In a clean, designated weighing area, place a sterile conical tube on the analytical balance and tare the balance.

-

Carefully weigh the desired amount of this compound powder directly into the tube.

-

Record the exact weight.

Step 3: Dissolving the this compound

-